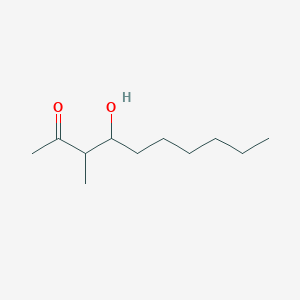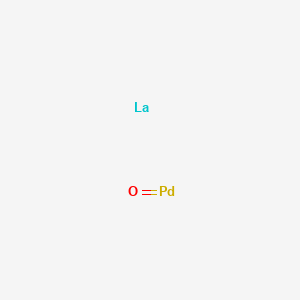
Lanthanum--oxopalladium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum–oxopalladium (1/1) is a compound that combines lanthanum and palladium in a unique stoichiometric ratio Lanthanum is a rare earth element known for its various applications in materials science, while palladium is a transition metal widely used in catalysis and electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lanthanum–oxopalladium (1/1) typically involves the reaction of lanthanum oxide (La₂O₃) with palladium oxide (PdO) under controlled conditions. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete formation of the compound. The stoichiometric ratio of the reactants is carefully maintained to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of lanthanum–oxopalladium (1/1) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or solid-state synthesis. These methods allow for precise control over the reaction conditions and the purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum–oxopalladium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species or elemental forms.
Substitution: The palladium center can undergo substitution reactions with various ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution: Ligands such as phosphines (e.g., triphenylphosphine) or amines can be used in substitution reactions.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state oxides, while reduction can produce elemental lanthanum and palladium.
Wissenschaftliche Forschungsanwendungen
Lanthanum–oxopalladium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Lanthanum–oxopalladium (1/1) is used in the development of advanced materials, including high-performance ceramics and electronic components.
Wirkmechanismus
The mechanism by which lanthanum–oxopalladium (1/1) exerts its effects is primarily through its catalytic activity. The palladium center acts as a catalyst, facilitating various chemical reactions by providing an active site for reactants to interact. The lanthanum component enhances the stability and reactivity of the compound, making it an effective catalyst in a range of applications. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Lanthanum oxide (La₂O₃): Known for its use in optical materials and as a catalyst support.
Palladium oxide (PdO): Widely used in catalysis and electronic applications.
Lanthanum–oxoplatinum (1/1): A similar compound with platinum instead of palladium, used in catalysis and materials science.
Uniqueness: Lanthanum–oxopalladium (1/1) is unique due to the synergistic effects of lanthanum and palladium. The combination of these elements results in a compound with enhanced catalytic properties and stability compared to its individual components. This makes it particularly valuable in applications requiring high-performance catalysts and advanced materials.
Eigenschaften
CAS-Nummer |
169701-90-0 |
|---|---|
Molekularformel |
LaOPd |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
lanthanum;oxopalladium |
InChI |
InChI=1S/La.O.Pd |
InChI-Schlüssel |
XAJZYPAPDHLFMJ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pd].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
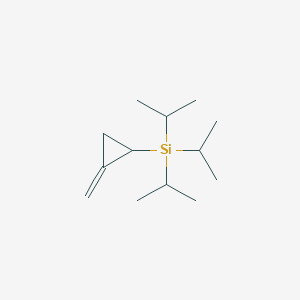
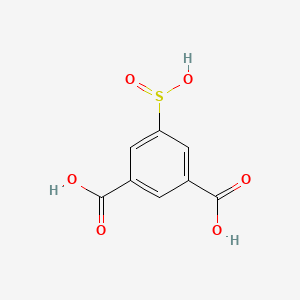
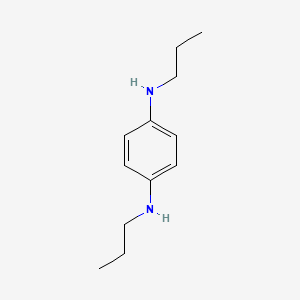
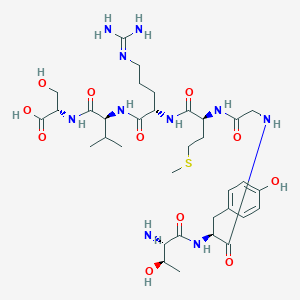

![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)

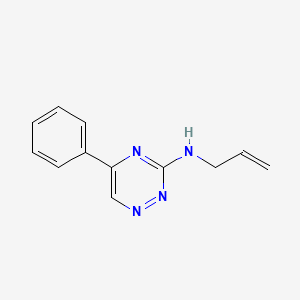
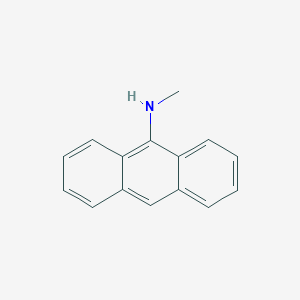
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
